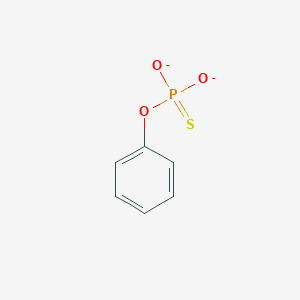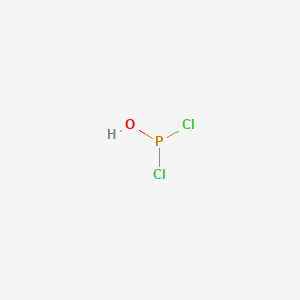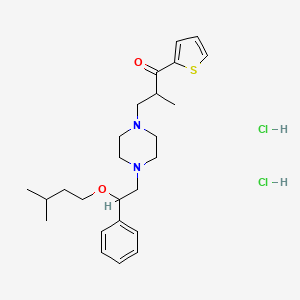
Sulfonium, ethyldimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonium, ethyldimethyl- is an organosulfur compound characterized by a positively charged sulfur atom bonded to three organic substituents: one ethyl group and two methyl groups. This compound belongs to the class of sulfonium salts, which are known for their unique chemical properties and reactivity patterns. Sulfonium salts have been widely studied due to their applications in organic synthesis, materials science, and biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfonium, ethyldimethyl- can be synthesized through the alkylation of thioethers with alkyl halides. A common method involves the reaction of dimethyl sulfide with ethyl iodide in the presence of a base, such as sodium hydroxide, under anhydrous conditions. The reaction proceeds as follows:
(CH3)2S+C2H5I→(C2H5)(CH3)2S+I−
The reaction mixture is typically stirred and heated to facilitate the formation of the sulfonium salt. The product can be purified through recrystallization or biphasic extraction .
Industrial Production Methods
In industrial settings, the production of sulfonium, ethyldimethyl- often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, allows for efficient large-scale synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfonium, ethyldimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonium salts to thioethers.
Substitution: Nucleophilic substitution reactions can replace one of the organic groups attached to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction typically occurs under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used to reduce sulfonium salts.
Substitution: Nucleophiles such as halides, cyanides, and amines can participate in substitution reactions with sulfonium salts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sulfonium, ethyldimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur ylides and as a methylating agent.
Biology: Studied for its role in biological methylation processes, such as the methylation of DNA and proteins.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for biologically active compounds.
Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes
Wirkmechanismus
The mechanism of action of sulfonium, ethyldimethyl- involves the transfer of its organic groups to nucleophilic targets. The positively charged sulfur atom acts as an electrophile, facilitating nucleophilic attack and subsequent transfer of the organic group. This mechanism is particularly important in biological methylation processes, where sulfonium compounds serve as methyl donors to various biomolecules .
Vergleich Mit ähnlichen Verbindungen
Sulfonium, ethyldimethyl- can be compared with other sulfonium compounds, such as:
S-adenosyl-L-methionine (AdoMet): A biologically important sulfonium compound involved in methylation reactions in living organisms.
Sulfonium ylides: Used in organic synthesis for the formation of epoxides, cyclopropanes, and aziridines.
Sulfonium ionic liquids: Employed as solvents and electrolytes due to their low volatility and high thermal stability.
Sulfonium, ethyldimethyl- is unique due to its specific structure and reactivity, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
ethyl(dimethyl)sulfanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11S/c1-4-5(2)3/h4H2,1-3H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOGEOVZOOFKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[S+](C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276865 |
Source


|
| Record name | Sulfonium, ethyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24509-90-8 |
Source


|
| Record name | Sulfonium, ethyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
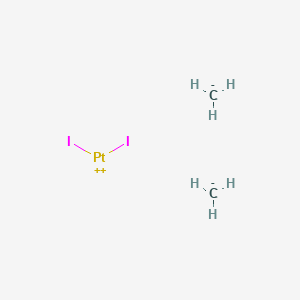


![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)

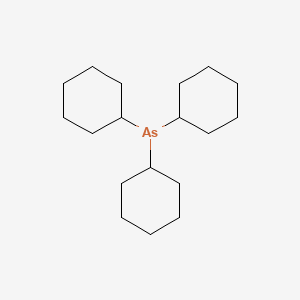
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
